N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide
Description
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide is a fluorinated organic compound. The presence of fluorine atoms imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O3S/c12-11(13,14)8-16-3-1-9(6-16)5-15-20(17,18)10-2-4-19-7-10/h9-10,15H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJWNPASNEQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C2CCOC2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide typically involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-2,2,2-trifluoroethylisatin ketimine: Another fluorinated compound with applications in organic synthesis and medicinal chemistry.
1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Used as a solvent and in the development of advanced materials.
Uniqueness
N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide is unique due to its specific structure, which combines a pyrrolidine ring with a trifluoroethyl group and an oxolane sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
